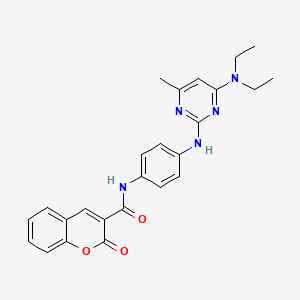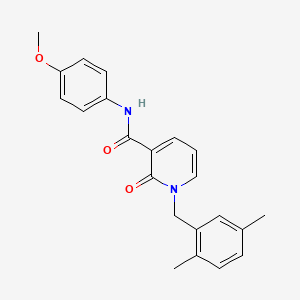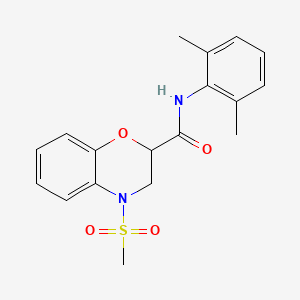
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known by its IUPAC name, is a synthetic organic compound.
- Its chemical formula is C31H34ClN3, and its average molecular mass is approximately 484.075 Da .
- The compound features a chromene ring system with an attached pyrimidine moiety and an amide functional group.
準備方法
- Synthetic routes for this compound involve several steps. One common method starts with the synthesis of the chromene core, followed by the introduction of the pyrimidine ring.
- Industrial production methods may vary, but they typically rely on efficient and scalable synthetic processes.
化学反応の分析
Reactions: N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives of the compound, which may have altered pharmacological properties.
科学的研究の応用
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: The compound’s pharmacological properties, toxicity, and potential therapeutic applications are explored.
Industry: It may find use in the development of novel materials or as a starting point for drug discovery.
作用機序
- The compound likely exerts its effects through interactions with specific molecular targets. These could include enzymes, receptors, or signaling pathways.
- Detailed studies are needed to elucidate the precise mechanism of action.
類似化合物との比較
- While I don’t have specific information on similar compounds, researchers often compare this compound to related structures.
- Highlighting its uniqueness requires a thorough analysis of its chemical features, reactivity, and biological effects.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
特性
分子式 |
C25H25N5O3 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c1-4-30(5-2)22-14-16(3)26-25(29-22)28-19-12-10-18(11-13-19)27-23(31)20-15-17-8-6-7-9-21(17)33-24(20)32/h6-15H,4-5H2,1-3H3,(H,27,31)(H,26,28,29) |
InChIキー |
VJCPNDKHQOGMEK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11253936.png)


![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)

![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)
![2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11253975.png)
![6-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253982.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253986.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)
